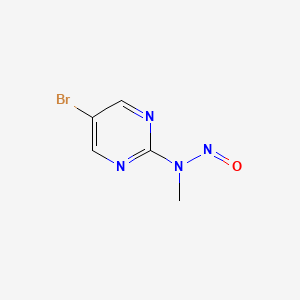
O-(2-Ethoxyethyl)-L-homoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Ethoxyethyl)-L-homoserine is an organic compound that belongs to the class of amino acids It is a derivative of L-homoserine, where the hydroxyl group is substituted with a 2-ethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Ethoxyethyl)-L-homoserine typically involves the reaction of L-homoserine with 2-ethoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the substitution of the hydroxyl group with the 2-ethoxyethyl group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economical production of the compound. Purification steps, such as crystallization or chromatography, are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Ethoxyethyl)-L-homoserine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
O-(2-Ethoxyethyl)-L-homoserine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(2-Ethoxyethyl)-L-homoserine involves its interaction with specific molecular targets and pathways. The ethoxyethyl group may influence the compound’s binding affinity and specificity towards enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
L-Homoserine: The parent compound without the ethoxyethyl substitution.
O-(2-Methoxyethyl)-L-homoserine: A similar compound with a methoxyethyl group instead of an ethoxyethyl group.
O-(2-Propoxyethyl)-L-homoserine: A derivative with a propoxyethyl group.
Uniqueness
O-(2-Ethoxyethyl)-L-homoserine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H17NO4 |
|---|---|
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(2-ethoxyethoxy)butanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
YIRBNXGQJPYJLY-ZETCQYMHSA-N |
SMILES isomérico |
CCOCCOCC[C@@H](C(=O)O)N |
SMILES canónico |
CCOCCOCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)


![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)




![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)

